molecular formula C8H6FNO3 B3027025 1-(3-Fluoro-2-nitrophenyl)ethanone CAS No. 1214346-37-8

1-(3-Fluoro-2-nitrophenyl)ethanone

Cat. No.: B3027025
CAS No.: 1214346-37-8
M. Wt: 183.14
InChI Key: ODSQROMIUYXEMK-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-nitrophenyl)ethanone is a substituted acetophenone derivative featuring a fluorine atom at the 3-position and a nitro group at the 2-position of the phenyl ring. Its molecular formula is C₈H₆FNO₃, with a molecular weight of 199.14 g/mol (derived from structurally similar compounds in ).

Properties

IUPAC Name

1-(3-fluoro-2-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSQROMIUYXEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856371
Record name 1-(3-Fluoro-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214346-37-8
Record name 1-(3-Fluoro-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-Fluoro-2-nitrophenyl)ethanone can be achieved through several routes. One common method involves the nitration of 3-fluoroacetophenone followed by oxidation. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting product is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(3-Fluoro-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 1-(3-Fluoro-2-nitrophenyl)ethanone serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows it to participate in diverse chemical reactions, making it a valuable building block in synthetic chemistry.
  • Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Potential : Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially inducing apoptosis in cancer cells through mitochondrial pathways.

Medical Applications

  • Drug Development : Ongoing research is exploring the compound's potential as a precursor for developing drugs with anti-inflammatory and analgesic properties. Its ability to form reactive species makes it a candidate for further investigation in pharmacology.

Industrial Uses

  • Production of Dyes and Pigments : The compound is utilized in the manufacturing of specialty chemicals, including dyes and pigments. Its unique structural features contribute to its effectiveness in these applications .

Case Studies

Recent studies have highlighted the biological effects of this compound:

  • Antimicrobial Efficacy : A study reported significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a novel antimicrobial agent.
  • Cancer Cell Growth Inhibition : Another investigation focused on prostate cancer cell lines, revealing dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways, underscoring its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-nitrophenyl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Similarity Scores: Compounds like 1-(2-Fluoro-6-nitrophenyl)ethanone show high structural similarity (0.91) to the target compound, suggesting comparable solubility and reactivity .

Antimalarial Activity

Ethanone derivatives with nitro and halogen substituents exhibit notable biological activity. For example:

  • Indolyl-3-ethanone-α-thioethers: Derivatives such as 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone showed pIC₅₀ = 8.21 against Plasmodium spp., outperforming chloroquine (pIC₅₀ = 7.55) . The nitro group enhances electron-deficient character, improving target binding.
  • Inference for Target Compound : The 3-fluoro-2-nitro substitution may similarly enhance antiparasitic activity by increasing electrophilicity, though direct evidence is lacking.

Antibacterial and Antioxidant Activity

  • Schiff Base Derivatives: Compounds like 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone demonstrated moderate antibacterial activity against E. coli and Salmonella Typhi (MIC ~50 µg/mL) . The chloro and hydroxyl groups likely contribute to membrane disruption.
  • Antioxidant Capacity: Hydroxyl-substituted ethanones (e.g., 1-(2,4-dihydroxyphenyl)ethanone) showed strong DPPH radical scavenging (IC₅₀ ~10 µM), attributed to phenolic hydrogen donation .

Physicochemical and Spectroscopic Properties

Thermal Stability and Volatility

  • Roasted Coffee Analogs: 1-(2,4-dihydroxyphenyl)ethanone was found at 10.6-fold higher concentrations in roasted coffee vs. green coffee, indicating thermal stability under pyrolysis conditions .
  • Inference: The fluorine and nitro groups in 1-(3-fluoro-2-nitrophenyl)ethanone may enhance thermal stability compared to hydroxylated analogs.

Spectroscopic Signatures

  • NMR and MS Data: For 1-(3-nitrophenyl)ethanone, mass spectrometry (NIST MS Number: 69617) and NMR spectra provide reference benchmarks for structural elucidation . Fluorine substituents would introduce distinct ¹⁹F NMR shifts and split signals in ¹H NMR due to spin-spin coupling .

Biological Activity

1-(3-Fluoro-2-nitrophenyl)ethanone, with the molecular formula C8H6FNO3, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is characterized as a yellow to orange crystalline powder, soluble in organic solvents such as ethanol and dichloromethane. Its stability under normal conditions makes it a suitable candidate for various applications in chemistry and biology. The compound is synthesized primarily through the nitration of 3-fluoroacetophenone followed by oxidation, utilizing reagents like nitric acid and potassium permanganate.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism involves the compound's ability to disrupt bacterial cell wall synthesis and function, potentially leading to cell lysis.

Anticancer Potential
The compound's nitro group can be reduced to form reactive intermediates that interact with cellular components, which may induce apoptosis in cancer cells. Preliminary studies suggest that this compound could inhibit the growth of certain tumor cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound is largely attributed to its structural features:

  • Nitro Group Reduction : The nitro group can be reduced to an amino group, forming reactive species that interact with DNA and proteins within cells.
  • Fluorine Substitution : The presence of fluorine enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-(3-Fluoro-4-nitrophenyl)ethanoneSimilar structureAntimicrobial and anticancer
1-(2-Fluoro-3-nitrophenyl)ethanoneDifferent substitution patternVaries in reactivity

The specific substitution pattern of this compound imparts distinct chemical properties that enhance its biological activities compared to its analogs .

Case Studies

Recent studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli, highlighting its potential use as a novel antimicrobial agent .
  • Cancer Cell Growth Inhibition : Another investigation focused on the compound's effect on prostate cancer cell lines, revealing dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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